2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-[(5-Methanesulfonamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methanesulfonamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 5-methanesulfonamido-1,3,4-thiadiazole-2-thiol with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methanesulfonamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
2-[(5-Methanesulfonamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor, particularly against urease and carbonic anhydrase.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 2-[(5-Methanesulfonamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . Similarly, as a carbonic anhydrase inhibitor, it interacts with the enzyme’s active site, inhibiting the conversion of carbon dioxide to bicarbonate and protons .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole structure.
Methazolamide: Another carbonic anhydrase inhibitor with structural similarities to the compound .
Ethoxzolamide: A thiadiazole derivative used as a diuretic and carbonic anhydrase inhibitor.
Uniqueness
2-[(5-Methanesulfonamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonamido group and methoxyphenyl moiety contribute to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S3/c1-20-9-5-3-4-8(6-9)13-10(17)7-21-12-15-14-11(22-12)16-23(2,18)19/h3-6H,7H2,1-2H3,(H,13,17)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMKTYYJQVYEPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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